molecular formula C20H25F2N3O B5459611 3-[2-(2,6-difluorophenyl)ethyl]-1-[4-(1H-pyrazol-4-yl)butanoyl]piperidine

3-[2-(2,6-difluorophenyl)ethyl]-1-[4-(1H-pyrazol-4-yl)butanoyl]piperidine

Katalognummer B5459611
Molekulargewicht: 361.4 g/mol
InChI-Schlüssel: BPEGNPNWIXLPRH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[2-(2,6-difluorophenyl)ethyl]-1-[4-(1H-pyrazol-4-yl)butanoyl]piperidine is a compound that has been of great interest to the scientific community due to its potential applications in various fields. This compound is commonly known as DF-4, and it is a piperidine derivative that has been synthesized using a specific method.

Wirkmechanismus

DF-4 acts as a selective antagonist of the dopamine D3 receptor, which is a G protein-coupled receptor that is predominantly expressed in the mesolimbic pathway of the brain. By blocking the activation of the dopamine D3 receptor, DF-4 can modulate the release of dopamine in the brain, which has been linked to various neurological disorders such as addiction, depression, and schizophrenia.
Biochemical and Physiological Effects:
DF-4 has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro, DF-4 has been shown to inhibit the binding of dopamine to the dopamine D3 receptor with high affinity and selectivity. In vivo, DF-4 has been shown to modulate the release of dopamine in the brain, which has been linked to various behavioral and cognitive effects such as reward, motivation, and memory.

Vorteile Und Einschränkungen Für Laborexperimente

DF-4 has several advantages and limitations for lab experiments. One advantage is its high selectivity for the dopamine D3 receptor, which makes it a useful tool for the study of dopamine signaling in the brain. Another advantage is its stability and solubility, which make it easy to handle and administer in lab experiments. One limitation is its potential for off-target effects, which may complicate the interpretation of results. Another limitation is its limited availability and high cost, which may limit its use in certain research settings.

Zukünftige Richtungen

There are several future directions for the study of DF-4. One direction is the development of new derivatives with improved efficacy and safety profiles. Another direction is the study of DF-4 in animal models of neurological disorders such as addiction, depression, and schizophrenia. Additionally, the study of DF-4 in combination with other drugs may provide new insights into the complex mechanisms underlying these disorders. Finally, the development of new imaging techniques may allow for the visualization of the effects of DF-4 on dopamine signaling in the brain, which may provide new insights into the role of dopamine in various neurological disorders.

Synthesemethoden

DF-4 is synthesized using a specific method that involves the reaction of 2,6-difluorobenzyl bromide with 4-(1H-pyrazol-4-yl)butanoyl chloride in the presence of piperidine. This reaction results in the formation of DF-4, which is then purified using various techniques such as column chromatography and recrystallization.

Wissenschaftliche Forschungsanwendungen

DF-4 has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience. In medicinal chemistry, DF-4 has been studied for its potential as a drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In drug discovery, DF-4 has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles. In neuroscience, DF-4 has been studied for its potential as a tool for the study of neurotransmitter systems and their role in various neurological disorders.

Eigenschaften

IUPAC Name

1-[3-[2-(2,6-difluorophenyl)ethyl]piperidin-1-yl]-4-(1H-pyrazol-4-yl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25F2N3O/c21-18-6-2-7-19(22)17(18)10-9-15-5-3-11-25(14-15)20(26)8-1-4-16-12-23-24-13-16/h2,6-7,12-13,15H,1,3-5,8-11,14H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPEGNPNWIXLPRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CCCC2=CNN=C2)CCC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.